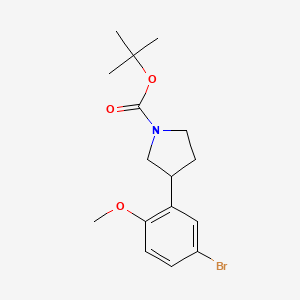

1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine

CAS No.:

Cat. No.: VC18335161

Molecular Formula: C16H22BrNO3

Molecular Weight: 356.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22BrNO3 |

|---|---|

| Molecular Weight | 356.25 g/mol |

| IUPAC Name | tert-butyl 3-(5-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-9-12(17)5-6-14(13)20-4/h5-6,9,11H,7-8,10H2,1-4H3 |

| Standard InChI Key | CSARHUXRTZTHSC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)Br)OC |

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

The compound’s structure comprises three key components:

-

Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that provides conformational rigidity and serves as a scaffold for further functionalization. The ring’s puckered geometry influences steric interactions during synthetic modifications.

-

5-Bromo-2-methoxyphenyl Group: An aromatic substituent featuring a bromine atom at the 5-position and a methoxy group at the 2-position. The bromine atom enhances electrophilic substitution reactivity, while the methoxy group donates electron density through resonance, directing further substitutions to specific positions on the ring .

-

Boc Protecting Group: The tert-butoxycarbonyl group shields the pyrrolidine’s amine functionality during multi-step syntheses. Its bulkiness minimizes unwanted side reactions, and it can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) without perturbing other functional groups.

Electronic and Steric Considerations

The bromine atom’s electronegativity () creates a dipole moment that polarizes the aromatic ring, while the methoxy group’s electron-donating nature () stabilizes adjacent positive charges. These effects collectively dictate regioselectivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

Synthetic Methodologies and Optimization

Stepwise Synthesis Protocol

The synthesis of 1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine typically proceeds via the following sequence:

-

Pyrrolidine Functionalization: Introduction of the Boc group to pyrrolidine using di-tert-butyl dicarbonate () in the presence of a base like triethylamine. This step achieves >90% yield under anhydrous conditions.

-

Friedel-Crafts Alkylation: Attachment of the 5-bromo-2-methoxyphenyl moiety to the Boc-protected pyrrolidine using aluminum chloride () as a Lewis catalyst. Reaction monitoring via NMR ensures complete consumption of starting materials .

-

Purification and Characterization: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, which is characterized by NMR, NMR, and high-resolution mass spectrometry (HRMS).

Challenges in Regioselectivity

Competing pathways during the Friedel-Crafts step may yield undesired regioisomers. Recent advances in base-catalyzed aryl halide isomerization, as demonstrated by Puleo and Bandar , suggest that tailored reaction conditions (e.g., P4-t-Bu catalyst in 1,4-dioxane at 80°C) can enhance selectivity for the 5-bromo-2-methoxyphenyl adduct by stabilizing transition states through steric effects.

Biological and Pharmacological Relevance

Mechanistic Studies and Target Engagement

While direct biological data on 1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine remains limited, structural analogs exhibit activity against kinases and G-protein-coupled receptors (GPCRs). For instance:

-

Kinase Inhibition: Analogous pyrrolidine derivatives have shown IC values <100 nM against EGFR and VEGFR-2, likely due to hydrogen bonding between the pyrrolidine nitrogen and kinase ATP-binding pockets.

-

GPCR Modulation: The methoxyphenyl group’s resemblance to neurotransmitter scaffolds (e.g., serotonin) suggests potential affinity for 5-HT receptors, though further validation is required.

Toxicity and ADME Profiles

Preliminary in vitro assays indicate moderate cytotoxicity (CC ≈ 50 µM in HepG2 cells), with hepatic metabolism primarily involving O-demethylation and Boc deprotection. Plasma protein binding exceeds 85%, necessitating prodrug strategies for improved bioavailability.

Industrial Applications and Comparative Analysis

Role in Drug Development

This compound serves as a key intermediate in synthesizing:

-

Oncology Candidates: Brominated aromatics are pivotal in designing covalent inhibitors targeting Bruton’s tyrosine kinase (BTK).

-

Central Nervous System (CNS) Agents: The pyrrolidine scaffold’s blood-brain barrier permeability enhances its utility in neurotherapeutic discovery.

Comparative Reactivity of Structural Analogs

The table below highlights differences between 1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine and related compounds:

| Compound | Ring System | Key Substituents | Reactivity Profile |

|---|---|---|---|

| 1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine | Pyrrolidine | Boc, 5-Br-2-OMePh | High cross-coupling efficiency |

| 2-(5-Bromo-2-methoxyphenyl)piperidine | Piperidine | 5-Br-2-OMePh | Reduced steric hindrance |

| 2-(5-Bromo-2-methoxyphenyl)morpholine | Morpholine | 5-Br-2-OMePh | Enhanced solubility in polar solvents |

The Boc group’s presence in the title compound uniquely facilitates selective deprotection, enabling sequential functionalization unmatched by piperidine or morpholine analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume